[S(R)]-N-[(R)-[2-(Dicyclohexylphosphino)phenyl](5,6,7,8-tetrahydro-5,5,8,8-tetramethyl-2-naphthalenyl)methyl]-2-methyl-2-propanesulfinamide
CAS No.:
Cat. No.: VC19748085
Molecular Formula: C37H56NOPS
Molecular Weight: 593.9 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C37H56NOPS |
|---|---|
| Molecular Weight | 593.9 g/mol |
| IUPAC Name | (R)-N-[(R)-(2-dicyclohexylphosphanylphenyl)-(5,5,8,8-tetramethyl-6,7-dihydronaphthalen-2-yl)methyl]-2-methylpropane-2-sulfinamide |
| Standard InChI | InChI=1S/C37H56NOPS/c1-35(2,3)41(39)38-34(27-22-23-31-32(26-27)37(6,7)25-24-36(31,4)5)30-20-14-15-21-33(30)40(28-16-10-8-11-17-28)29-18-12-9-13-19-29/h14-15,20-23,26,28-29,34,38H,8-13,16-19,24-25H2,1-7H3/t34-,41-/m1/s1 |
| Standard InChI Key | PANKIFTUMQDCAC-CZNWIGJESA-N |
| Isomeric SMILES | CC1(CCC(C2=C1C=CC(=C2)[C@H](C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)N[S@](=O)C(C)(C)C)(C)C)C |
| Canonical SMILES | CC1(CCC(C2=C1C=CC(=C2)C(C3=CC=CC=C3P(C4CCCCC4)C5CCCCC5)NS(=O)C(C)(C)C)(C)C)C |
Introduction
[Introduction to [S(R)]-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide](pplx://action/followup)
[S(R)]-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide is a complex organic compound featuring a combination of phosphine and sulfinamide functional groups. This compound is known for its unique structural properties and potential applications in various fields of science and industry, particularly in catalysis and medicinal chemistry.
Synthesis and Preparation Methods
The synthesis of this compound involves several steps, often starting with the preparation of indole templates through reactions like the Fischer indole synthesis. These templates are then modified to incorporate the dicyclohexylphosphino and sulfinamide groups. The process typically includes lithiation followed by trapping with chlorodicyclohexylphosphine to introduce the phosphine moiety.
Mechanism of Action and Biological Activity
The mechanism of action of this compound involves its interaction with molecular targets such as enzymes and receptors. The phosphine group can coordinate with metal centers, facilitating catalytic reactions, while the sulfinamide group can form hydrogen bonds and other interactions with biological molecules. These interactions modulate the activity of enzymes and receptors, leading to various biological effects.
Applications and Potential Uses
This compound is primarily of interest in catalysis due to its phosphine ligand properties, which can enhance the reactivity and selectivity of metal catalysts in various chemical reactions. Additionally, its unique structure makes it a candidate for further study in medicinal chemistry, particularly in drug development where its interactions with biological targets could be leveraged.
Comparison with Similar Compounds
Similar compounds include other phosphine-sulfinamide ligands and catalysts, such as SPhos Pd G2 and XPhos Pd G2, which are second-generation precatalysts with biphenyl-based ligands. Compared to these, [S(R)]-N-[(R)-2-(Dicyclohexylphosphino)phenylmethyl]-2-methyl-2-propanesulfinamide offers unique structural features that enhance its reactivity and selectivity in various chemical reactions.
Storage and Handling
This compound is typically stored under argon to prevent degradation. Its sensitivity to air and moisture necessitates careful handling and storage conditions .
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